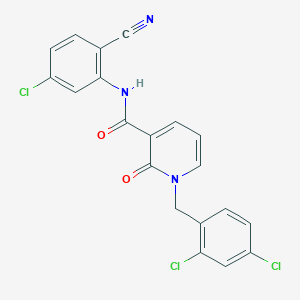
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H12Cl3N3O2 and its molecular weight is 432.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with the CAS number 922969-79-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications.
The molecular formula of this compound is C20H12Cl3N3O2, with a molecular weight of 432.7 g/mol. The structure features multiple chlorinated aromatic rings and a dihydropyridine core, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 922969-79-7 |
| Molecular Formula | C20H12Cl3N3O2 |
| Molecular Weight | 432.7 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory effects. In models of inflammation induced by xylene in mice and carrageenan in rats, some derivatives exhibited significant reductions in edema comparable to established anti-inflammatory drugs like diclofenac sodium. The mechanisms likely involve the inhibition of pro-inflammatory cytokines and mediators .
Antifungal Activity
Research has also explored the antifungal potential of related compounds. For example, modifications on the pyridine ring have been shown to enhance antifungal activity against various fungal strains. Compounds exhibiting structural similarities to this compound were found to inhibit fungal growth effectively .
The biological activity of this compound is believed to arise from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB and MAPK, it can alter the expression of genes related to survival and apoptosis.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various dihydropyridine derivatives on MCF-7 cells, this compound was found to exhibit an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study 2: Anti-inflammatory Efficacy
A comparative study using carrageenan-induced paw edema in rats demonstrated that this compound reduced swelling by approximately 60%, which is comparable to diclofenac sodium's efficacy .
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O2/c21-14-6-4-13(17(23)8-14)11-26-7-1-2-16(20(26)28)19(27)25-18-9-15(22)5-3-12(18)10-24/h1-9H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJWEFLVQAPTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














